Sequosempervirin A

Description

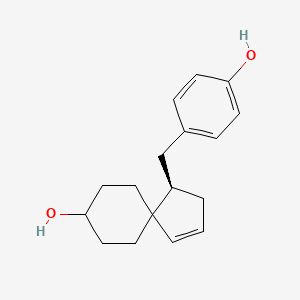

Sequosempervirin A is a spiro-norlignan compound first isolated in 2004 from the branches and leaves of Sequoia sempervirens (California redwood) . Its unique spiro[4,5]decane skeleton distinguishes it from other lignan derivatives. The compound was synthesized in 2007 via a 9-step process starting from (R)-perillaldehyde, employing ring-closing metathesis (RCM) as the key spirocyclization step .

Properties

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

258.35 g/mol |

IUPAC Name |

(4R)-4-[(4-hydroxyphenyl)methyl]spiro[4.5]dec-1-en-8-ol |

InChI |

InChI=1S/C17H22O2/c18-15-5-3-13(4-6-15)12-14-2-1-9-17(14)10-7-16(19)8-11-17/h1,3-6,9,14,16,18-19H,2,7-8,10-12H2/t14-,16?,17?/m1/s1 |

InChI Key |

KEECJKIZFAJVIX-ODIFPOPNSA-N |

Isomeric SMILES |

C1CC2(CCC1O)C=CC[C@@H]2CC3=CC=C(C=C3)O |

Canonical SMILES |

C1CC2(CCC1O)C=CCC2CC3=CC=C(C=C3)O |

Synonyms |

sequosempervirin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sequosempervirin A belongs to a family of lignan/norlignan derivatives, including Sequosempervirin B and D. Below is a comparative analysis based on structural, synthetic, and bioactivity

Table 1: Structural and Molecular Comparison

Key Structural Differences

- Spirocyclic Core : this compound contains a spiro[4,5]decane moiety, absent in Sequosempervirin B and D, which are conventional lignans .

- Functional Groups : Sequosempervirin B features diol groups at C-1 and C-2, while Sequosempervirin D has a longer alkyl side chain (C₂₁ vs. C₁₈ in B) .

Table 2: Bioactivity and Pharmacological Potential

Mechanistic Insights

- The spiro[4,5]decane scaffold in this compound is hypothesized to enhance bioactivity by improving binding affinity to cellular targets, a feature absent in B and D .

- Lignans like Sequosempervirin B and D may exhibit antioxidant or anti-inflammatory properties typical of their class, though specific studies are lacking .

This compound

- Total Synthesis : Achieved in 2007 via RCM, avoiding protective groups and enabling efficient spirocyclization .

- Derivative Synthesis : Gram-scale synthesis of spirocyclic analogs (e.g., compound 5p) has been achieved using Fe-catalyzed multicomponent annulation-cross-coupling, highlighting methodological versatility .

Sequosempervirin B and D

- No synthetic details are provided in the evidence, though their commercial availability as HPLC-grade standards suggests established isolation protocols .

Q & A

Q. How was Sequosempervirin A first isolated, and what analytical methods validated its structural identity?

this compound was isolated from Sequoia sempervirens (California redwood) branches and leaves using chromatographic techniques, including column chromatography and HPLC. Structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with stereochemical confirmation via X-ray crystallography . Researchers should replicate these methods with rigorous solvent optimization (e.g., hexane-ethyl acetate gradients) and cross-validate spectral data against published benchmarks to avoid misassignment of spirocyclic configurations .

Q. What are the key challenges in synthesizing this compound, and how were they addressed in early total syntheses?

The spiro-norlignan core posed synthetic challenges due to its strained bicyclic structure. The first total synthesis (2007) employed ring-closing metathesis (RCM) for spirocyclization, starting from (R)-perillaldehyde. Critical steps included:

- Protecting-group-free RCM to form the spirocyclic allylic alcohol intermediate.

- Stereoselective reduction of conjugated dienes using Wilkinson’s catalyst. Researchers must optimize catalyst loading (e.g., Grubbs II vs. Hoveyda-Grubbs) and reaction temperatures to minimize epimerization .

Q. Which spectroscopic and chromatographic methods are essential for purity assessment of this compound in natural product research?

Purity validation requires:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile-water gradients; retention times should align with reference standards (e.g., ≥98% purity thresholds).

- 1D/2D NMR : Confirm absence of diastereomeric impurities via COSY and NOESY correlations.

- High-resolution MS : Match observed [M+H]+ ions to theoretical m/z (C18H20O5: 316.3484) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Discrepancies often arise from:

- Sample purity : Impurities ≥2% (e.g., Sequosempervirin B/D analogs) may confound bioassays. Validate via LC-MS/MS and quantify co-eluting contaminants .

- Assay variability : Standardize cytotoxicity protocols (e.g., MTT vs. resazurin assays) with positive controls (e.g., doxorubicin) and IC50 triplicates.

- Structural analogs : Compare activity of this compound with B/D derivatives to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

- Molecular docking : Use AutoDock Vina with crystal structures of putative targets (e.g., NF-κB, COX-2) and account for spirocyclic flexibility via molecular dynamics (MD) simulations.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity data from analogs to identify critical functional groups .

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

Key strategies include:

- Catalyst screening : Test Ru-carbene catalysts (e.g., Grubbs III) for RCM efficiency and stereoretention.

- Solvent effects : Use toluene or dichloromethane to stabilize transition states.

- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and abort reactions if enantiomeric excess drops below 95% .

Q. What experimental designs are recommended for elucidating this compound’s metabolic stability and pharmacokinetic (PK) profile?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS.

- Caco-2 permeability : Assess apical-to-basal transport to predict oral bioavailability.

- In vivo PK studies : Use Sprague-Dawley rats with serial plasma sampling; apply non-compartmental analysis for t1/2 and AUC .

Methodological Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed protocols : Specify catalyst batches (e.g., Sigma-Aldrich Grubbs II, Lot #XYZ), reaction scales, and purification gradients.

- Data transparency : Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS spectra in supplementary materials.

- Negative results : Include failed attempts (e.g., unsuccessful RCM conditions) to guide future optimizations .

Q. What criteria should govern the selection of bioassay models for this compound?

Prioritize assays with:

- Pathway relevance : Align with hypothesized mechanisms (e.g., anti-inflammatory: LPS-induced TNF-α inhibition in RAW 264.7 macrophages).

- Species specificity : Use human cell lines for translational relevance or murine models for in vivo validation.

- Dose-response rigor : Include ≥5 concentrations with statistical power analysis (α=0.05, β=0.2) .

Q. How can researchers address the scarcity of this compound in natural sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.